

# RG2833: A Technical Guide to a Selective HDAC1 and HDAC3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RG2833  |           |
| Cat. No.:            | B610454 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

RG2833 (also known as RGFP109) is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs) with marked selectivity for HDAC1 and HDAC3.[1] This technical guide provides a comprehensive overview of RG2833, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of RG2833 in neurodegenerative disorders, such as Friedreich's Ataxia, and oncology.[2][3]

## **Core Properties and Mechanism of Action**

**RG2833** is a member of the pimelic diphenylamide class of HDAC inhibitors.[4] Its primary mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1 and HDAC3, which are crucial enzymes in the epigenetic regulation of gene expression.[2] By inhibiting these enzymes, **RG2833** leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure.[5] This "open" chromatin state allows for the transcriptional activation of genes that may have been silenced.[6]

One of the most well-documented effects of **RG2833** is its ability to increase the expression of the frataxin (FXN) gene, which is silenced in Friedreich's Ataxia due to a GAA repeat



expansion.[4][7] By promoting histone acetylation at the FXN locus, **RG2833** restores frataxin mRNA and protein levels.[5][8]

# Signaling Pathway: RG2833 Mechanism in Friedreich's Ataxia

#### Mechanism of RG2833 in Friedreich's Ataxia



Click to download full resolution via product page

Caption: Mechanism of **RG2833** in restoring FXN gene expression.



## **Quantitative Data**

The following tables summarize the key quantitative data for **RG2833** from various biochemical and cellular assays.

**Table 1: Biochemical Potency of RG2833** 

| Target | Assay Type       | Value | Reference(s) |
|--------|------------------|-------|--------------|
| HDAC1  | IC50 (Cell-free) | 60 nM | [1][4]       |
| HDAC3  | IC50 (Cell-free) | 50 nM | [1][4]       |
| HDAC1  | Ki               | 32 nM | [1][4][9]    |
| HDAC3  | Ki               | 5 nM  | [1][4][9]    |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

**Table 2: Cellular Activity of RG2833** 



| Cell<br>Type/Model                                          | Assay                                            | Concentration<br>Range | Effect                                                          | Reference(s) |
|-------------------------------------------------------------|--------------------------------------------------|------------------------|-----------------------------------------------------------------|--------------|
| Friedreich's<br>Ataxia (FRDA)<br>Patient PBMCs              | Frataxin mRNA<br>Upregulation                    | 1 - 10 μΜ              | Dose-dependent increase in FXN mRNA levels.                     | [4][8]       |
| Friedreich's<br>Ataxia (FRDA)<br>Patient PBMCs              | Frataxin Protein<br>Upregulation                 | 1 - 10 μΜ              | Increase in frataxin protein levels.                            | [4]          |
| Diffuse Intrinsic<br>Pontine Glioma<br>(DIPG) Cell<br>Lines | Cell Proliferation<br>Suppression<br>(MTS Assay) | 5 - 10 μΜ              | Significant suppression of cell proliferation.                  | [3]          |
| Diffuse Intrinsic<br>Pontine Glioma<br>(DIPG) Cell<br>Lines | Apoptosis<br>Induction                           | 8 - 10 μΜ              | Induction of apoptosis measured by cPARP and cleaved caspase 3. | [3]          |
| KIKI Mouse<br>Model (FRDA)                                  | In vivo Frataxin<br>Upregulation                 | 150 mg/kg              | Correction of frataxin deficiency in brain and heart.           | [1][10]      |
| YG8R FRDA<br>Mouse Model                                    | In vivo Frataxin<br>Upregulation                 | 100 mg/kg (s.c.)       | Increased<br>frataxin protein<br>expression in the<br>brain.    | [1]          |

PBMCs: Peripheral Blood Mononuclear Cells. s.c.: subcutaneous.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving RG2833.



## **Preparation of RG2833 Stock and Working Solutions**

- In Vitro Stock Solution: Prepare a high-concentration stock solution of RG2833 (e.g., 10-40 mM) in dimethyl sulfoxide (DMSO).[10][11] Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
- In Vitro Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1 to 10 µM).[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
- In Vivo Formulation: For administration in animal models, RG2833 can be formulated in various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][9] For example, a solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Sonication or gentle warming may be required to ensure complete dissolution.[9]

## Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of **RG2833** against specific HDAC enzymes.





Click to download full resolution via product page

Caption: Workflow for a fluorometric HDAC activity assay.



#### Methodology:

- Reagent Preparation: Prepare serial dilutions of RG2833 in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10 μM).
- Reaction Setup: In a 96-well microplate, add the assay buffer, the recombinant HDAC1 or HDAC3 enzyme, and the diluted RG2833 or vehicle control (DMSO).
- Enzyme Reaction: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a quenched fluorescent group). Incubate at 37°C for 30-60 minutes.
- Signal Development: Stop the reaction by adding a developer solution. This solution typically
  contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group,
  and a strong HDAC inhibitor like Trichostatin A to prevent further deacetylation. Incubate at
  room temperature for 15-30 minutes.
- Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
- Data Analysis: Plot the fluorescence intensity against the logarithm of the **RG2833** concentration and fit the data to a dose-response curve to calculate the IC50 value.

# **Western Blot for Frataxin and Histone Acetylation**

#### Methodology:

- Cell Lysis: After treating cells (e.g., FRDA patient-derived fibroblasts or PBMCs) with RG2833 for the desired time (e.g., 72 hours for frataxin protein), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 μg) on a 4-12% Bis-Tris polyacrylamide gel.[7][12] Transfer the separated proteins to a nitrocellulose or



#### PVDF membrane.

- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody overnight at 4°C. Examples include:
    - Anti-Frataxin antibody (e.g., diluted 1:1,000).[7][12]
    - Anti-acetyl-Histone H3 or H4 antibody.
    - Anti-total Histone H3 or a loading control like β-actin or GAPDH.
  - Wash the membrane three times with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP diluted 1:7,500) for 1 hour at room temperature.[7][12]
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

# Quantitative Real-Time PCR (qRT-PCR) for Frataxin mRNA

#### Methodology:

- Cell Treatment and RNA Isolation: Treat FRDA patient-derived cells with RG2833 (e.g., 1-10 μM) for a specified period (e.g., 48 hours).[4] Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA (e.g., 50 ng) using a reverse transcriptase kit.[4]



- Real-Time PCR: Perform real-time PCR using a TaqMan Gene Expression Assay for human FXN (e.g., Hs00175940\_m1) and an endogenous control gene (e.g., GAPDH).[4] The reaction mixture typically includes the cDNA template, TaqMan master mix, and the specific gene expression assays.
- Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FXN mRNA expression in RG2833-treated samples compared to vehicle-treated controls.

## Cell Viability/Proliferation (MTT/MTS) Assay

This assay is used to assess the effect of **RG2833** on cell viability and proliferation, particularly in cancer cell lines.





Click to download full resolution via product page

Caption: Workflow for an MTT/MTS cell viability assay.



#### Methodology:

- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of **RG2833** concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.
- MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Live cells with active
  metabolism will reduce the tetrazolium salt to a colored formazan product.
- Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
- Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
  and plot it against the drug concentration to determine the IC50 value.

### Conclusion

**RG2833** is a well-characterized, selective inhibitor of HDAC1 and HDAC3 with significant preclinical evidence supporting its therapeutic potential, particularly in Friedreich's Ataxia. Its ability to cross the blood-brain barrier and modulate gene expression makes it a valuable tool for research in neurodegenerative diseases and oncology. The data and protocols provided in this guide offer a foundational resource for scientists and researchers aiming to further investigate the biological activities and therapeutic applications of **RG2833**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. DIPG-71. SELECTIVE HDAC INHIBITOR RG2833 INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFkB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich's Ataxia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Perspectives on current models of Friedreich's ataxia [frontiersin.org]
- 7. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich's Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. RG2833 (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]
- 12. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich's Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RG2833: A Technical Guide to a Selective HDAC1 and HDAC3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdac1-and-hdac3-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com